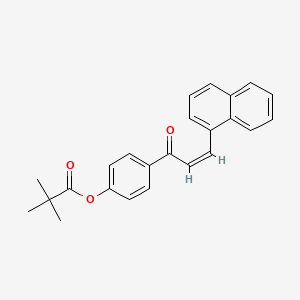

4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate

Description

4-((2Z)-3-Naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate is a synthetic organic compound characterized by a phenyl ester backbone substituted with a (2Z)-3-naphthylpropenoyl group and a 2,2-dimethylpropanoate (pivalate) ester. The Z-configuration of the propenoyl double bond introduces steric constraints, influencing its conformational stability and intermolecular interactions. Structural analysis of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization, ensuring precise determination of stereochemistry and molecular packing .

The naphthyl moiety may confer fluorescence or binding affinity for biological targets, while the pivalate ester enhances metabolic stability due to steric hindrance.

Properties

IUPAC Name |

[4-[(Z)-3-naphthalen-1-ylprop-2-enoyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O3/c1-24(2,3)23(26)27-20-14-11-19(12-15-20)22(25)16-13-18-9-6-8-17-7-4-5-10-21(17)18/h4-16H,1-3H3/b16-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVCFHHFTUZUBZ-SSZFMOIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate can be achieved through a multi-step process involving the following key steps:

Formation of the propenoyl intermediate: This involves the reaction of naphthalene with an appropriate acylating agent under Friedel-Crafts acylation conditions to form the naphthylpropenoyl intermediate.

Esterification: The naphthylpropenoyl intermediate is then reacted with 4-hydroxyphenyl 2,2-dimethylpropanoate under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the esterification step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Potential use in the development of novel materials with specific optical or electronic properties.

Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Pharmaceutical Research: Explored for its potential as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated naphthyl and phenyl groups may facilitate binding to hydrophobic pockets in proteins, while the ester moiety can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two categories of analogs:

- Pharmaceutical analogs (e.g., EM-800)

- Industrial/simple esters (e.g., hexyl 2,2-dimethylpropanoate)

Table 1: Key Structural and Functional Comparisons

Stability and Reactivity

The pivalate ester group in all three compounds provides steric protection against enzymatic hydrolysis. The conjugated enoyl system in the target compound may also participate in [2+2] cycloadditions under UV light, a property absent in simpler esters .

Biological Activity

Chemical Structure and Properties

The molecular formula for 4-((2Z)-3-naphthylprop-2-enoyl)phenyl 2,2-dimethylpropanoate is . The compound features a naphthyl group connected to a phenyl ring via a prop-2-enoyl linkage, with a dimethylpropanoate moiety. This structure is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that chalcone derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function. The specific mechanisms for this compound are still under investigation but may involve similar pathways.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of related compounds. For example, naphthyl-based derivatives have demonstrated cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate signaling pathways involved in cancer progression is an area of active research.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain derivatives have shown the ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are significant in inflammatory processes and cancer progression.

Case Studies

- Anticancer Activity : A study conducted on a series of naphthyl derivatives including this compound found that these compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar structures against Gram-positive and Gram-negative bacteria. Results showed that compounds with naphthyl groups displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus.

Mechanistic Insights

Mechanistic studies have elucidated that the biological activity of this compound may be attributed to its ability to interact with cellular targets such as:

- DNA Topoisomerases : Inhibition of these enzymes can lead to disrupted DNA replication in cancer cells.

- Protein Kinases : Modulation of kinase activity can alter signaling pathways related to cell growth and survival.

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target/Mechanism | IC50/MIC Values |

|---|---|---|---|

| This compound | Anticancer | Induces apoptosis | 10-30 µM |

| Naphthyl Chalcone Derivative | Antimicrobial | Disrupts cell wall synthesis | 5 µg/mL (S. aureus) |

| Naphthyl-based Inhibitor | Enzyme Inhibition | COX/LOX inhibition | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.